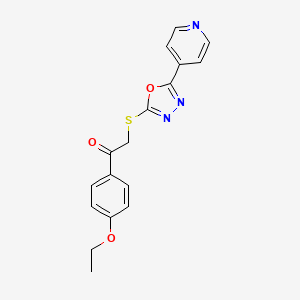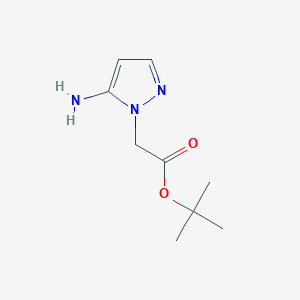![molecular formula C19H28N2O4 B2524815 Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921778-01-0](/img/structure/B2524815.png)
Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their behaviors which can be used to infer some aspects of the compound . For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been studied, revealing insights into the behavior of similar oxo-carbamate compounds under certain conditions .
Synthesis Analysis
The synthesis of related compounds involves the treatment of certain precursors with reagents like ethylchloroformate followed by reactions with hydrazine hydrate, leading to various products . While the exact synthesis of "Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate" is not detailed, similar synthetic routes may be applicable, involving the formation of carbamate structures from appropriate starting materials.
Molecular Structure Analysis
The molecular structure of carbamate compounds is characterized by the presence of an ester functional group linked to an amine group. The structure of the compound suggests a complex bicyclic system with a tetrahydrobenzo[b][1,4]oxazepine core, which is likely to influence its reactivity and physical properties. The presence of isopentyl and dimethyl groups would contribute to the steric hindrance and electronic properties of the molecule.
Chemical Reactions Analysis
The papers discuss the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which undergoes photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene . These reactions are indicative of the potential reactivity of carbamate compounds under UV light, suggesting that "Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate" might also undergo similar photolytic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred to some extent from the related compounds. Carbamate compounds generally have varied solubility in organic solvents and may exhibit different degrees of stability depending on their structure. The bicyclic nature and the substituents present in "Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate" would influence its boiling point, melting point, and solubility. The electronic effects of the substituents would also affect its reactivity, particularly in nucleophilic and electrophilic reactions .
Wissenschaftliche Forschungsanwendungen
Intramolecular Interactions in Pyrolysis
Flash vacuum pyrolysis of certain carbamates yields complex mixtures, including pyrroles and hydroxypyridines. Studies like those by Cox et al. (2004) on derivatives during the pyrolysis of N-Alkenylisoxazolones reveal how intramolecular interactions can lead to the formation of intermediate 1,4-oxazepines, highlighting the importance of such compounds in understanding pyrolytic reactions and the potential for creating novel cyclic compounds through thermal decomposition processes Cox, Dixon, Lister, & Prager, 2004.
Agricultural Applications
Compounds like Carbendazim and Tebuconazole have been used in agriculture to control fungal diseases. Research on solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides by Campos et al. (2015) demonstrates the utility of carbamate derivatives in enhancing the delivery and efficacy of agricultural chemicals, reducing environmental toxicity Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015.
Photodegradation and Environmental Impact
The study of photodegradation processes, as seen in the work of Beachell and Chang (1972) on ethyl N-phenyl-carbamate, offers insights into the environmental breakdown of carbamate derivatives. Understanding how these compounds degrade under UV light can inform environmental safety assessments and the development of compounds with minimized ecological impact Beachell & Chang, 1972.
Synthetic Pathways and Medicinal Chemistry
Compounds with the 1,4-benzoxazepine structure, like those studied by Katritzky et al. (2001), show the versatility of carbamate derivatives in synthesizing complex organic molecules. These pathways are crucial in medicinal chemistry, where such frameworks are often part of pharmacologically active compounds Katritzky, Xu, He, & Mehta, 2001.
Pharmaceutical Applications
The development of ultra-short acting hypnotics, such as the work on Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate by El-Subbagh et al. (2008), illustrates the potential of carbamate derivatives in creating new therapeutic agents. These compounds have shown promise in anesthesia, demonstrating rapid onset and short duration of action, which are desirable properties in surgical settings El-Subbagh, El-kashef, Kadi, Abdel-Aziz, Hassan, Tettey, & Lehmann, 2008.
Eigenschaften
IUPAC Name |
ethyl N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-6-24-18(23)20-14-7-8-16-15(11-14)21(10-9-13(2)3)17(22)19(4,5)12-25-16/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDCXLDCLKIQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CCC(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524735.png)



![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)
![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)





![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)
![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)